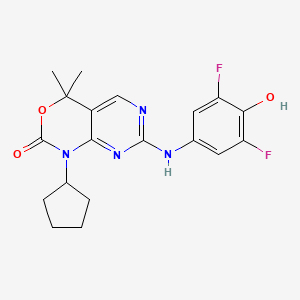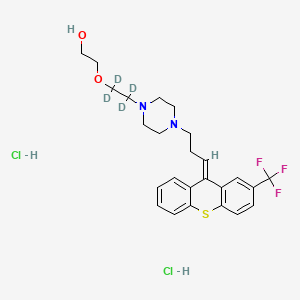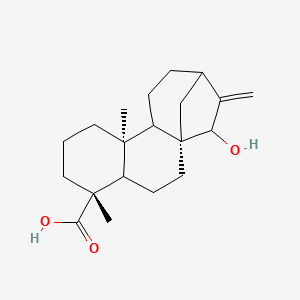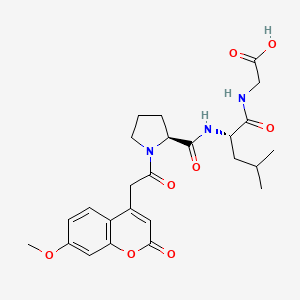
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated derivative of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetic properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Formation of Intermediate: The 6,7-dimethoxyquinazoline is first reacted with a suitable amine to form an intermediate compound.
Deuteration: The intermediate is then subjected to deuteration using deuterium gas or a deuterated reagent to replace the hydrogen atoms with deuterium.
Final Product Formation: The deuterated intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and catalysts can be scaled up to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the piperazine ring.
Reduction: Reduction reactions can target the quinazoline ring or the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with modified amino or piperazine groups.
Reduction: Reduced derivatives with altered quinazoline or methoxy groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or piperazine groups.
Aplicaciones Científicas De Investigación
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced side effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d4
- 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d2
Comparison:
Metabolic Stability: The deuterated derivatives, such as 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, generally exhibit greater metabolic stability compared to their non-deuterated counterparts.
Pharmacokinetics: Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-life and reduced clearance.
Therapeutic Potential: The unique properties of deuterated compounds make them promising candidates for drug development, with potential advantages in efficacy and safety.
Propiedades
Fórmula molecular |
C14H19N5O2 |
|---|---|
Peso molecular |
297.38 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
Clave InChI |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)


![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)

![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)

![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)



